molecular formula C14H7F3N2O4 B14192033 4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide CAS No. 921198-80-3

4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide

Cat. No.: B14192033
CAS No.: 921198-80-3
M. Wt: 324.21 g/mol
InChI Key: YSEABOGGTLPHES-UHFFFAOYSA-N
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Description

4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a benzamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a trifluoromethyl-substituted aniline, followed by a series of condensation reactions to introduce the benzamide group and form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group .

Scientific Research Applications

4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

921198-80-3

Molecular Formula

C14H7F3N2O4

Molecular Weight

324.21 g/mol

IUPAC Name

4-nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide

InChI

InChI=1S/C14H7F3N2O4/c15-14(16,17)9-3-6-12(20)11(7-9)18-13(21)8-1-4-10(5-2-8)19(22)23/h1-7H

InChI Key

YSEABOGGTLPHES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N=C2C=C(C=CC2=O)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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